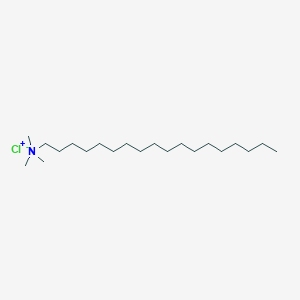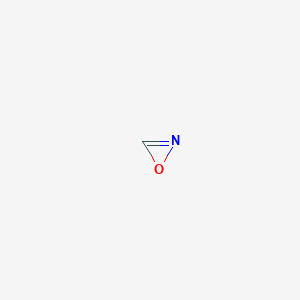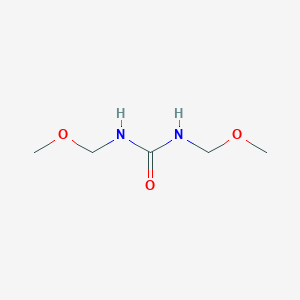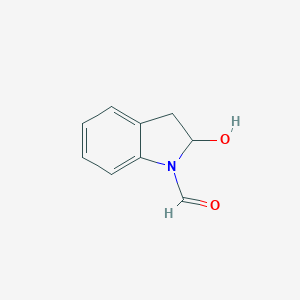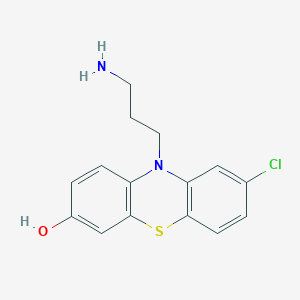
10-(3-Aminopropyl)-8-chlorophenothiazin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(3-Aminopropyl)-8-chlorophenothiazin-3-ol, also known as Azure C or Methylene Blue, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. Its unique chemical structure and properties make it a valuable tool for researchers in the fields of medicine, biochemistry, and neuroscience.
Mecanismo De Acción
The mechanism of action of 10-(3-Aminopropyl)-8-chlorophenothiazin-3-ol is complex and not fully understood. It is believed to work by inhibiting the production of reactive oxygen species and reducing oxidative stress. It also has the ability to increase mitochondrial function and improve cellular energy production.
Efectos Bioquímicos Y Fisiológicos
10-(3-Aminopropyl)-8-chlorophenothiazin-3-ol has been shown to have a variety of biochemical and physiological effects. It can increase the activity of antioxidant enzymes, reduce inflammation, and improve cellular energy metabolism. It has also been shown to have anti-cancer properties and can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 10-(3-Aminopropyl)-8-chlorophenothiazin-3-ol in lab experiments is its versatility. It can be used in a variety of assays and experiments to study different biological processes. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 10-(3-Aminopropyl)-8-chlorophenothiazin-3-ol. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine the optimal dosage and administration route. Additionally, research could focus on developing new derivatives of the compound with improved properties and reduced toxicity.
Métodos De Síntesis
The synthesis of 10-(3-Aminopropyl)-8-chlorophenothiazin-3-ol involves the reaction of 8-chlorophenothiazine with formaldehyde and ammonium chloride in the presence of sodium hydroxide. The resulting product is then treated with sodium dithionite to obtain the final compound.
Aplicaciones Científicas De Investigación
One of the most significant applications of 10-(3-Aminopropyl)-8-chlorophenothiazin-3-ol is in the field of neuroscience. It has been shown to have neuroprotective effects and can help prevent neuronal damage caused by oxidative stress and inflammation. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
14339-64-1 |
|---|---|
Nombre del producto |
10-(3-Aminopropyl)-8-chlorophenothiazin-3-ol |
Fórmula molecular |
C15H15ClN2OS |
Peso molecular |
306.8 g/mol |
Nombre IUPAC |
10-(3-aminopropyl)-8-chlorophenothiazin-3-ol |
InChI |
InChI=1S/C15H15ClN2OS/c16-10-2-5-14-13(8-10)18(7-1-6-17)12-4-3-11(19)9-15(12)20-14/h2-5,8-9,19H,1,6-7,17H2 |
Clave InChI |
YTCSKUDULFDUDD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)SC3=C(N2CCCN)C=C(C=C3)Cl |
SMILES canónico |
C1=CC2=C(C=C1O)N(C3=C(S2)C=CC(=C3)Cl)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B87121.png)
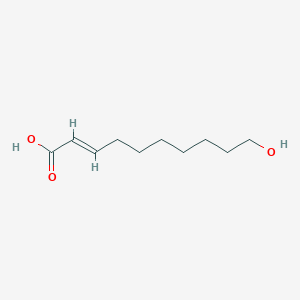
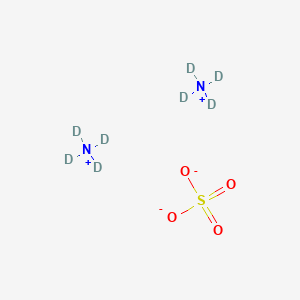
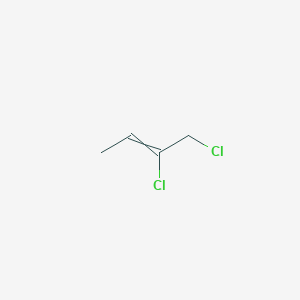
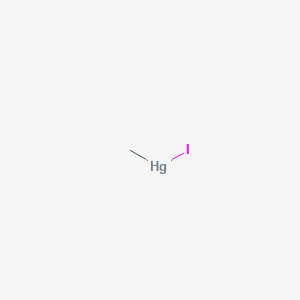
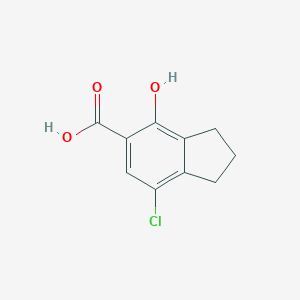
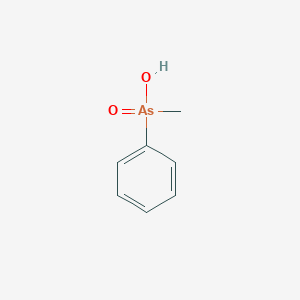
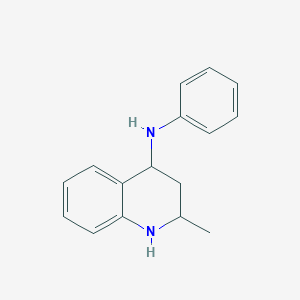
![2-[(Carboxymethyl)thio]benzoic acid](/img/structure/B87134.png)
